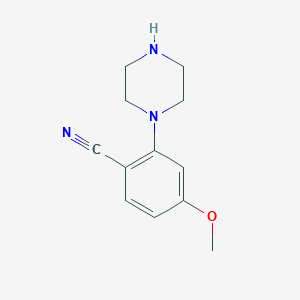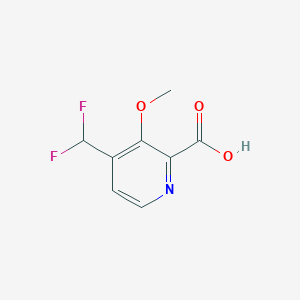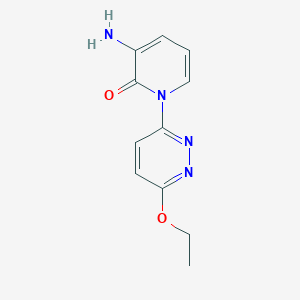
3-amino-1-(6-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-1-(6-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone is a heterocyclic compound that contains both pyridine and pyridazine rings. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(6-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone typically involves multi-step reactions starting from commercially available precursors. One possible route could involve the following steps:
Formation of the pyridazinyl ring: Starting with an appropriate dicarbonyl compound, a cyclization reaction can be performed to form the pyridazinyl ring.
Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction.
Formation of the pyridinone ring: The pyridinone ring can be formed through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the ethoxy group.
Reduction: Reduction reactions could target the pyridazinyl ring or the pyridinone ring.
Substitution: Substitution reactions could occur at various positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could yield amine derivatives.
科学研究应用
3-amino-1-(6-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.
Medicine: As a lead compound for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, or other industrial chemicals.
作用机制
The mechanism of action of 3-amino-1-(6-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor modulation: The compound could modulate the activity of specific receptors by acting as an agonist or antagonist.
Pathway interference: The compound might interfere with specific cellular pathways, leading to changes in cell function or behavior.
相似化合物的比较
Similar Compounds
3-amino-1-(6-methoxy-3-pyridazinyl)-2(1H)-Pyridinone: Similar structure with a methoxy group instead of an ethoxy group.
3-amino-1-(6-ethoxy-4-pyridazinyl)-2(1H)-Pyridinone: Similar structure with a different substitution pattern on the pyridazinyl ring.
3-amino-1-(5-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone: Similar structure with a different substitution pattern on the pyridazinyl ring.
Uniqueness
The uniqueness of 3-amino-1-(6-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone lies in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to similar compounds.
属性
分子式 |
C11H12N4O2 |
|---|---|
分子量 |
232.24 g/mol |
IUPAC 名称 |
3-amino-1-(6-ethoxypyridazin-3-yl)pyridin-2-one |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-10-6-5-9(13-14-10)15-7-3-4-8(12)11(15)16/h3-7H,2,12H2,1H3 |
InChI 键 |
DALKWJYVBQQAMD-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NN=C(C=C1)N2C=CC=C(C2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


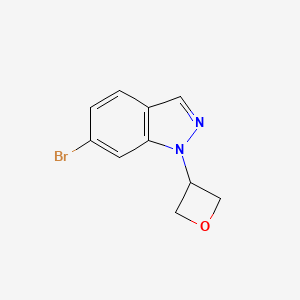
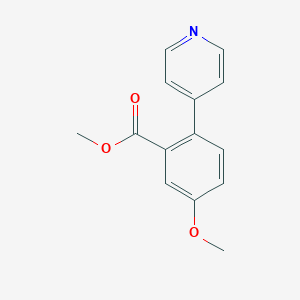
![6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B13926989.png)
![8-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B13926994.png)
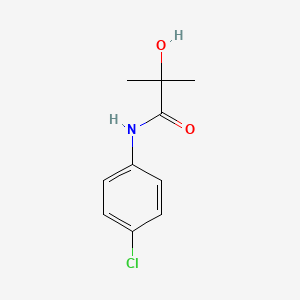
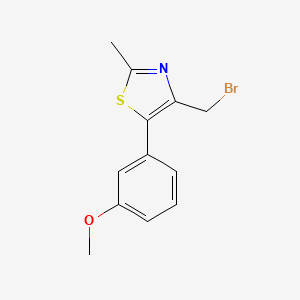
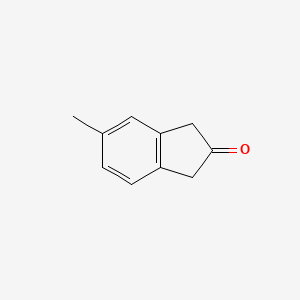
![1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea](/img/structure/B13927015.png)
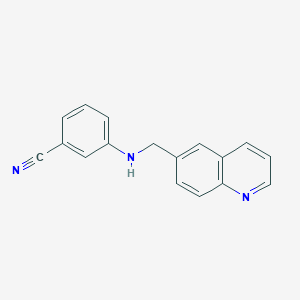
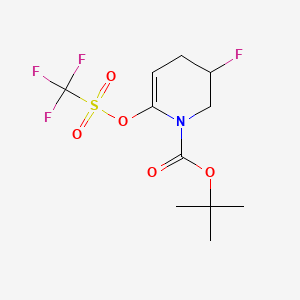
![2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13927034.png)
